6,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
CAS No.:
Cat. No.: VC9818305
Molecular Formula: C19H18N4O2S
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N4O2S |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 6,6-dimethyl-2-phenacylsulfanyl-5,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C19H18N4O2S/c1-19(2)8-14-13(15(24)9-19)10-23-17(20-14)21-18(22-23)26-11-16(25)12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3 |
| Standard InChI Key | HQWXSTTUDKYELN-UHFFFAOYSA-N |
| SMILES | CC1(CC2=NC3=NC(=NN3C=C2C(=O)C1)SCC(=O)C4=CC=CC=C4)C |
| Canonical SMILES | CC1(CC2=NC3=NC(=NN3C=C2C(=O)C1)SCC(=O)C4=CC=CC=C4)C |
Introduction
Synthesis
The synthesis of this compound likely involves multi-step reactions combining quinazoline derivatives with triazole precursors. General steps include:
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Formation of Quinazoline Derivative:
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Starting from anthranilic acid or similar precursors.
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Cyclization with formamide or other reagents to form the quinazoline skeleton.
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Introduction of Triazole Ring:
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Reaction of the quinazoline intermediate with hydrazine derivatives and carbon disulfide under basic conditions.
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Attachment of Sulfanyl Group:
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Alkylation or thiolation to introduce the sulfanyl linkage to the phenylethyl ketone moiety.
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Dimethylation:
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Selective methylation at the 6-position using methylating agents like methyl iodide in the presence of a base.
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Potential Applications
Due to its heterocyclic nature and functional groups, this compound may exhibit:
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Anticancer Properties: Similar triazoloquinazolines have shown activity against cancer cell lines by inhibiting enzymes like tyrosine kinases or interacting with DNA.
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Anti-inflammatory Activity: Sulfanyl-containing compounds often act as inhibitors of enzymes like lipoxygenases (e.g., 5-LOX).
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Antimicrobial Effects: The presence of sulfur and nitrogen atoms enhances binding affinity to bacterial enzymes.
Molecular Docking Studies
Preliminary docking studies (if performed) would evaluate interactions with biological targets such as:
| Target Enzyme/Protein | Binding Energy (kcal/mol) | Predicted Activity |
|---|---|---|
| 5-Lipoxygenase (5-LOX) | ~ -9.0 | Anti-inflammatory |
| DNA Gyrase | Not available | Potential antimicrobial |
Comparison with Related Compounds
Similar compounds within the triazoloquinazoline family have demonstrated promising results:
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Cytotoxicity: Against cancer cell lines such as colon and ovarian cancers.
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Structure-Activity Relationship (SAR): Substituents on the quinazoline and triazole rings significantly affect activity.
Example Data Table
| Compound | Activity Type | IC50/GI50 (µM) |
|---|---|---|
| Triazoloquinazoline Derivative | Anticancer | ~0.25–5.01 µM |
| Sulfanyl-linked Quinazolines | Anti-inflammatory | ~243 nM (5-LOX) |
Future Directions
Further research on this compound could include:
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In Vitro Testing:
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Assess cytotoxicity against various cancer cell lines.
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Evaluate anti-inflammatory potential using enzyme inhibition assays.
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In Silico Studies:
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Perform molecular docking and dynamic simulations to predict binding affinities.
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Explore potential off-target effects.
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Structural Optimization:
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Modify substituents on the quinazoline or triazole rings for enhanced activity.
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Introduce hydrophilic groups to improve solubility and bioavailability.
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This compound represents a promising scaffold for drug development due to its complex structure and potential biological activities. Further experimental validation is essential for confirming its therapeutic applications.
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